N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide
Overview
Description
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide: is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of acrylamide, featuring a cyclohexyl group and a dimethoxyethyl group attached to the nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves the reaction of cyclohexylamine with 2,2-dimethoxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form hydrogels.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-Cyclohexylacrylamide: Similar in structure but lacks the dimethoxyethyl group.
N,N-Dimethylacrylamide: Contains dimethyl groups instead of cyclohexyl and dimethoxyethyl groups.
N-Isopropylacrylamide: Features an isopropyl group instead of cyclohexyl and dimethoxyethyl groups.
Uniqueness: N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is unique due to the presence of both cyclohexyl and dimethoxyethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in polymer science, drug delivery, and specialty chemical production .
Properties
IUPAC Name |
N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZETJMPWFUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CCCCC1)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731299 | |
Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-41-4 | |
Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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